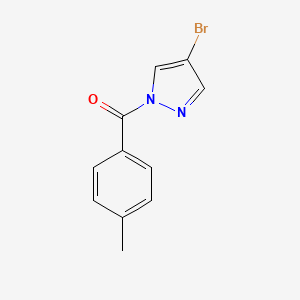

4-bromo-1-(4-methylbenzoyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromopyrazol-1-yl)-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-8-2-4-9(5-3-8)11(15)14-7-10(12)6-13-14/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIILQHVFVJLRAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2C=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of 4 Bromo 1 4 Methylbenzoyl 1h Pyrazole

Electrophilic and Nucleophilic Reactivity of the Pyrazole (B372694) Nucleus

The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. Its reactivity is complex, exhibiting both nucleophilic and electrophilic characteristics at different positions.

Reactions at Nitrogen Atoms (N1 and N2)

In a typical N-unsubstituted pyrazole, the N1 position bears a hydrogen and has a pyrrole-like character, making it acidic, while the N2 position has a pyridine-like character, rendering it basic and nucleophilic. mdpi.com However, in 4-bromo-1-(4-methylbenzoyl)-1H-pyrazole, the N1 atom is acylated. The presence of the electron-withdrawing 4-methylbenzoyl group makes the N1 atom non-basic and non-nucleophilic. The primary reaction at this site is the cleavage of the N1-C(O) bond, which is discussed in section 3.3.

The N2 atom retains its pyridine-like character but its basicity and nucleophilicity are significantly diminished. This attenuation is due to the strong electron-withdrawing effects of both the adjacent N1-acyl group and the bromo substituent at C4. nih.gov While N-acyl pyrazoles can be activated by protonation or metal chelation, the electron-withdrawing substituents decrease this capability. nih.gov

Reactivity at Carbon Positions (C3, C4, C5)

The pyrazole ring is generally considered an electron-rich aromatic system, making it reactive towards electrophilic substitution. scribd.com The electron density distribution, however, is uneven. The C4 position is the most electron-rich and, therefore, the primary site for electrophilic attack in many pyrazole derivatives. scribd.com Conversely, the C3 and C5 positions are comparatively electron-deficient due to their proximity to the electronegative nitrogen atoms, making them potential sites for nucleophilic attack.

In the case of this compound, the situation is modified by the substituents. The C4 position is already occupied by a bromine atom. Furthermore, the N1-acyl group strongly deactivates the pyrazole ring towards electrophilic aromatic substitution. nih.govresearchgate.net This deactivation makes further electrophilic substitution at the remaining C3 or C5 positions highly unfavorable. While direct acylation at C4 is a known reaction for N-substituted pyrazoles, this pathway is blocked in the title compound. researchgate.net Nucleophilic aromatic substitution (SNAr) is generally difficult on pyrazole rings unless activated by strongly electron-withdrawing groups (like a nitro group) and is not a typical reaction pathway for the C3 and C5 positions in this specific compound under normal conditions. rsc.org

| Position | General Reactivity | Reactivity in this compound |

| N1 | Acidic, Pyrrole-like | Acylated, site for N-C(O) bond cleavage. |

| N2 | Basic, Nucleophilic, Pyridine-like | Basicity significantly reduced by adjacent acyl and bromo groups. nih.gov |

| C3 | Electron-deficient | Not typically reactive towards electrophiles or nucleophiles. |

| C4 | Electron-rich, site for electrophilic substitution. scribd.com | Blocked by bromine; ring deactivated to further substitution. |

| C5 | Electron-deficient | Not typically reactive; potential site for direct arylation in some N-protected pyrazoles. rsc.org |

Role of the 4-Bromo Substituent in Pyrazole Reactivity

The bromine atom at the C4 position plays a pivotal role in the synthetic utility of the molecule, serving as a versatile functional handle and influencing the electronic properties of the pyrazole ring.

Halogen-Mediated Transformations and Cross-Coupling Precursors

The carbon-bromine bond at the C4 position is the most reactive site for transformations, particularly for palladium-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of functional groups at this position. The 4-bromopyrazole scaffold is a key precursor for synthesizing more complex molecules, including many with pharmaceutical applications. nih.govwikipedia.org

Common cross-coupling reactions involving 4-bromopyrazoles include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form new C-C bonds, enabling the synthesis of 4-aryl or 4-vinyl pyrazoles. nih.govnih.govrsc.org

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, yielding 4-aminopyrazole derivatives. nih.govwikipedia.orgresearchgate.netnih.gov

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, leading to 4-alkynylpyrazoles. researchgate.netwikipedia.orgorganic-chemistry.org

Heck Coupling: Reaction with alkenes to form new C-C bonds.

Copper-Catalyzed Coupling: Copper catalysts are also effective, sometimes complementary to palladium, for C-N and C-O bond formation. researchgate.netnih.gov

These transformations highlight the utility of the 4-bromo substituent as a synthetic linchpin, enabling extensive diversification of the pyrazole core.

| Coupling Reaction | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura | Ar-B(OH)₂ | C-C | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) nih.govmdpi.com |

| Buchwald-Hartwig | R₂NH | C-N | Pd(0)/Pd(II) with phosphine (B1218219) ligands (e.g., tBuBrettPhos), Base nih.govwikipedia.org |

| Sonogashira | R-C≡CH | C-C (sp) | Pd(0) complex, Cu(I) co-catalyst, Amine base wikipedia.orglibretexts.org |

| Copper-Catalyzed Amination | R₂NH | C-N | CuI, Ligand, Base researchgate.netnih.gov |

Electronic Effects on Ring Activation/Deactivation

In this compound, the deactivating inductive effect of the bromine atom combines with the strong deactivating effect of the N1-acyl group. This synergy renders the pyrazole ring significantly electron-poor and resistant to further electrophilic substitution. The bromine atom can also participate in halogen bonding, an attractive non-covalent interaction that can influence molecular assembly in the solid state and in biological systems. bris.ac.uk

Transformations Involving the 1-(4-Methylbenzoyl) Moiety

The 1-(4-methylbenzoyl) group primarily serves two functions: as a protecting group for the N1 nitrogen and as a modulator of the pyrazole ring's electronic properties. The most significant and synthetically useful transformation involving this moiety is its removal.

The N-acyl bond is susceptible to cleavage under hydrolytic conditions. This "deprotection" can be achieved using either basic or acidic catalysis to yield 4-bromo-1H-pyrazole. Basic hydrolysis, for instance, can be carried out with reagents like sodium hydroxide (B78521) or potassium carbonate in a protic solvent such as methanol (B129727) or ethanol (B145695). nih.gov

While the carbonyl group of the benzoyl moiety could theoretically undergo reactions such as reduction to an alcohol, these transformations are less common. The primary utility of the N-acyl group in this context is often to direct other reactions or to be removed to reveal the N-H functionality, which can then participate in further reactions or biological interactions. mdpi.com In some cases, N-acyl pyrazoles can also act as acylating agents themselves, transferring the acyl group to a nucleophile. nih.govrsc.org

Hydrolysis and Transamidation Reactions

The presence of the N-acyl bond in this compound suggests its susceptibility to nucleophilic attack, leading to hydrolysis and transamidation reactions. In these processes, the pyrazole moiety functions as a leaving group.

Hydrolysis: The hydrolysis of N-acylpyrazoles, including by inference this compound, involves the cleavage of the N-CO bond by water. This reaction is typically catalyzed by acid or base. Under basic conditions, the reaction likely proceeds through a nucleophilic addition-elimination mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of the 4-bromopyrazolide anion, a relatively stable leaving group due to the electron-withdrawing effect of the bromine atom and the aromaticity of the pyrazole ring. The final products are 4-methylbenzoic acid and 4-bromopyrazole.

Transamidation: N-acylpyrazoles are effective acyl transfer agents in transamidation reactions. mdpi.com The reaction of this compound with an amine would yield the corresponding N-substituted 4-methylbenzamide (B193301) and 4-bromopyrazole. The reactivity in these reactions is sensitive to steric hindrance. mdpi.com Primary amines with minimal steric bulk around the nitrogen atom are expected to react more readily than bulkier primary amines or secondary amines. mdpi.com This selectivity offers a strategic advantage in syntheses where controlled amidation is required.

Interactive Table: Relative Reactivity of Amines in Transamidation of a Generic N-Acylpyrazole.

| Amine Type | Steric Hindrance | Expected Relative Rate |

| Primary (unbranched) | Low | High |

| Primary (α-branched) | Medium | Moderate |

| Secondary | High | Low |

| Aniline | Low (electronically deactivated) | Moderate to Low |

This table illustrates the general trend of reactivity based on the steric and electronic properties of the amine nucleophile in reactions with N-acylpyrazoles.

Acyl Migration and Rearrangement Processes

Acyl migration in pyrazole systems is a known phenomenon, although it is more commonly documented for acyl groups migrating between the two nitrogen atoms of the pyrazole ring in N-unsubstituted or certain N-substituted pyrazoles. acs.orgnih.gov For a 1-acylpyrazole like this compound, an intramolecular N-to-N acyl migration would be a degenerate process, as it would regenerate the same molecule.

However, other rearrangement processes could be envisaged under specific conditions, such as thermal or photochemical induction. For instance, rearrangements involving the pyrazole ring itself have been observed in other pyrazole derivatives, sometimes leading to different heterocyclic systems. researchgate.net An unusual rearrangement of a pyrazole nitrene, for example, has been shown to proceed via ring-opening and recyclization. mdpi.com While not directly an acyl migration, such studies highlight the potential for complex skeletal reorganizations in the pyrazole framework.

A plausible, though not directly reported, rearrangement for this compound could involve the migration of the acyl group to a carbon atom of the pyrazole ring, potentially catalyzed by a Lewis acid or under photolytic conditions. Such a process would lead to the formation of a C-acyl-4-bromopyrazole isomer.

Investigating Reaction Mechanisms via Intermediates and Transition State Analysis

The investigation of reaction mechanisms for processes involving this compound would rely on a combination of kinetic studies, intermediate trapping, and computational analysis.

Transition State Analysis: The transition states for the nucleophilic attack on the carbonyl group are of central interest. For a bimolecular reaction, such as with an amine, the transition state would involve the simultaneous formation of the new C-N bond and the partial breaking of the C=O π-bond. Computational methods, such as Density Functional Theory (DFT), can be employed to model these transition states and to rationalize the observed reactivity and selectivity. numberanalytics.com For instance, a transition state analysis could elucidate why sterically hindered amines react more slowly by quantifying the increase in the activation energy barrier due to steric repulsion. numberanalytics.com

In the context of potential acyl migration or rearrangement, transition state analysis would be crucial to determine the feasibility of different pathways. For example, a concerted pericyclic rearrangement would proceed through a highly organized, cyclic transition state. rsc.org In contrast, a stepwise mechanism would involve the formation of high-energy intermediates, such as carbocations or radical species, with their corresponding transition states for formation and further reaction.

Interactive Table: Key Mechanistic Features for Reactions of this compound.

| Reaction | Key Intermediate | Key Transition State Feature | Influencing Factors |

| Hydrolysis | Tetrahedral alkoxide | Formation of C-O bond from water | pH, solvent polarity |

| Transamidation | Tetrahedral zwitterion/alkoxide | Formation of C-N bond from amine | Steric hindrance of amine, amine nucleophilicity |

| Acyl Migration | (Hypothetical) Acylium ion or cyclic adduct | (Hypothetical) Bridged acyl group | Temperature, catalyst (e.g., Lewis acid) |

Theoretical and Computational Chemistry of 4 Bromo 1 4 Methylbenzoyl 1h Pyrazole

Quantum Chemical Calculations (DFT, MP2) for Structural and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (TFD) and Møller-Plesset perturbation theory (MP2), are powerful tools for elucidating the fundamental characteristics of molecules like 4-bromo-1-(4-methylbenzoyl)-1H-pyrazole. daneshyari.comnih.gov These methods provide a detailed picture of the molecule's geometry, conformational possibilities, and electronic landscape.

The geometry of this compound has been optimized using computational methods to determine its most stable three-dimensional structure. These calculations provide precise information on bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov For the pyrazole (B372694) ring itself, the bond lengths and angles are influenced by the substituents at the N1, C4, and the benzoyl group. The C-Br bond length is a key parameter, and its calculated value can be compared with experimental data from X-ray crystallography for similar 4-bromopyrazole derivatives. mdpi.comresearchgate.net

A critical aspect of the molecule's structure is the conformational landscape arising from the rotation around the N1-C(O) single bond, which connects the pyrazole ring to the 4-methylbenzoyl group. researchgate.net This rotation defines the relative orientation of the two ring systems. Computational studies on similar N-acylhydrazones and N-aroylpyrazoles reveal that there are typically two main low-energy conformations: a synperiplanar and an antiperiplanar conformation. researchgate.net The relative stability of these conformers is determined by a balance of steric hindrance between the pyrazole and the tolyl rings and electronic effects, such as conjugation between the carbonyl group and the aromatic systems. researchgate.net The planarity of the system is often distorted to alleviate steric strain.

Table 1: Representative Optimized Geometrical Parameters for a Substituted N-Aroylpyrazole Moiety (Calculated at the B3LYP/6-311G(d,p) level) (Note: These are representative values for a similar molecular scaffold, as specific data for this compound is not available in the cited literature.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-N2 | 1.385 | N2-N1-C5 | 112.5 |

| N2-C3 | 1.330 | N1-N2-C3 | 105.8 |

| C3-C4 | 1.420 | N2-C3-C4 | 111.2 |

| C4-C5 | 1.375 | C3-C4-C5 | 104.7 |

| C5-N1 | 1.360 | C4-C5-N1 | 105.8 |

| C4-Br | 1.890 | C3-C4-Br | 127.5 |

| N1-C(O) | 1.395 | C5-C4-Br | 127.8 |

| C(O)-C(aryl) | 1.490 | N1-C(O)-C(aryl) | 118.5 |

| C=O | 1.225 | N1-C(O)-O | 120.5 |

Data extrapolated from studies on similar pyrazole derivatives. researchgate.netresearchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and chemical reactivity of a molecule. nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). irjweb.com

For this compound, the HOMO is expected to be primarily localized on the electron-rich pyrazole and 4-methylphenyl rings, while the LUMO is likely centered on the electron-withdrawing benzoyl group and the pyrazole ring. The bromine atom can also influence the orbital energies and distribution through its inductive and resonance effects.

The HOMO-LUMO energy gap (ΔE) is a key descriptor of chemical reactivity and kinetic stability. researchgate.netirjweb.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Quantum chemical calculations allow for the precise determination of these orbital energies and the resulting energy gap. These values can be used to calculate various global reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, providing a quantitative measure of the molecule's reactivity. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies and Related Descriptors for Representative Pyrazole Derivatives (Note: Values are indicative and depend on the specific molecule and level of theory.)

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Substituted Pyrazole | -6.29 | -1.81 | 4.48 | irjweb.com |

| Pyrazole Derivative | -5.60 | -2.46 | 3.14 | researchgate.net |

| Thiophene-Pyrazole | -6.50 | -2.20 | 4.30 | researchgate.net |

The distribution of electron density within the this compound molecule governs its electrostatic interactions and provides clues to its reactive sites. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this charge distribution. researchgate.netresearchgate.net The MEP surface is colored to indicate regions of different electrostatic potential, with red typically representing electron-rich areas (negative potential, prone to electrophilic attack) and blue representing electron-poor areas (positive potential, prone to nucleophilic attack). youtube.com

In this compound, the most negative electrostatic potential is expected to be located around the carbonyl oxygen atom and the N2 atom of the pyrazole ring, making them likely sites for interaction with electrophiles or for hydrogen bonding. researchgate.net The hydrogen atoms of the aromatic rings and the region around the bromine atom (a phenomenon known as a σ-hole) can exhibit positive electrostatic potential, indicating sites susceptible to nucleophilic interaction. researchgate.net Mulliken charge analysis, derived from quantum calculations, provides a quantitative measure of the partial charge on each atom, complementing the qualitative picture provided by the MEP map. researchgate.net

Computational Exploration of Reaction Pathways and Energetics

Computational chemistry is instrumental in exploring the mechanisms and energetics of chemical reactions involving this compound. This includes studying intramolecular processes like proton transfer and predicting the outcomes of synthetic reactions.

While this compound itself is N-substituted and thus cannot undergo the common annular tautomerism seen in NH-pyrazoles, the study of proton transfer is relevant for understanding its potential interactions and the behavior of related pyrazole systems. daneshyari.comnih.gov Computational studies on pyrazole and its derivatives have shown that the energy barrier for uncatalyzed proton transfer between the nitrogen atoms is quite high, often in the range of 45-55 kcal/mol. daneshyari.comresearchgate.net

These studies also reveal that the presence of water or other protic molecules can significantly lower this activation barrier by facilitating a proton relay mechanism. researchgate.netnih.gov For instance, the assistance of a single water molecule can reduce the barrier by more than 20 kcal/mol. researchgate.net Although not directly applicable to the target molecule's intramolecular dynamics, this information is crucial for understanding its behavior in different solvent environments and its potential to participate in intermolecular proton transfer events.

The synthesis of this compound involves the N-acylation of 4-bromo-1H-pyrazole. Computational methods can be used to predict the regioselectivity of such reactions. In an unsubstituted pyrazole, acylation can occur at either the N1 or N2 position. The regiochemical outcome is often governed by a combination of electronic and steric factors. nih.gov

Computational modeling of the reaction pathway, including the calculation of the energies of the transition states for N1 versus N2 acylation, can predict the major product. wuxiapptec.com For 4-bromo-1H-pyrazole, the electronic properties of the two nitrogen atoms are different due to the influence of the bromine substituent. DFT calculations of atomic charges and Fukui functions (which indicate local reactivity) can help in rationalizing the observed regioselectivity. nih.gov Similarly, computational studies can predict the most likely sites for further functionalization of the pyrazole or benzoyl rings, such as electrophilic aromatic substitution, by analyzing the calculated charge distributions and frontier orbital densities. jmcs.org.mxresearchgate.netjmcs.org.mx

Calculation of Activation Barriers for Key Transformations

The calculation of activation barriers is crucial for understanding the kinetics and mechanisms of chemical reactions involving this compound. One of the key transformations for N-substituted pyrazoles is isomerization, which can be thermodynamically and kinetically challenging due to high activation barriers. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are employed to model these transformations and calculate the associated activation energies. For instance, studies on the isomerization of various N-substituted pyrazoles have shown that the activation Gibbs energies can be substantial, often in the range of 50–70 kcal mol⁻¹. nih.govresearchgate.net These high barriers often render such reactions "forbidden" under conventional conditions. nih.govresearchgate.net

Research has indicated that the nature of the substituent on the pyrazole ring significantly influences the activation barrier. Pyrazoles with aryl substituents at the N1 position, such as the 4-methylbenzoyl group in the title compound, generally exhibit lower activation Gibbs energies for isomerization compared to those with alkyl or alkylfluoro substituents. nih.govresearchgate.net This suggests that the delocalization of charge in the transition state, facilitated by the aromatic ring, plays a stabilizing role.

To overcome these high energy barriers, high-temperature synthesis methods have been explored, allowing reactions to be performed at temperatures up to 500 °C. nih.govresearchgate.netrsc.org Kinetic studies and DFT calculations are used in tandem to validate experimental findings and provide a deeper understanding of the reaction mechanisms at these extreme conditions. rsc.orgnih.gov

Below is a table illustrating calculated activation Gibbs energies for the isomerization of different N-substituted pyrazoles, which provides context for the potential energy barriers in transformations of this compound.

| Compound | Activation Gibbs Energy (kcal mol⁻¹) |

| 1-(2-fluoroethyl)-3-methyl-1H-pyrazole | 68.3 |

| 3-(1-phenyl-1H-pyrazol-2-yl)phenol | 55.4 |

| Data sourced from computational studies on pyrazole isomerization. nih.govresearchgate.net |

Molecular Dynamics Simulations for Dynamic Behavior

While highly detailed studies involving molecular dynamics (MD) simulations specifically for this compound are not extensively documented in publicly available literature, this computational technique is widely applied to understand the dynamic behavior of similar pyrazole-containing molecules, particularly in biological contexts. nih.govresearchgate.netresearchgate.net

MD simulations provide a temporal dimension to the molecular model, allowing researchers to observe the conformational changes, solvent interactions, and binding stability of a molecule over time. nih.gov For a compound like this compound, MD simulations could be employed to:

Explore Conformational Landscapes: The molecule possesses rotational freedom around the N-C and C-C single bonds of the benzoyl group. MD simulations can map the potential energy surface associated with these rotations and identify the most stable conformers in different environments (e.g., in vacuum, in a solvent).

Analyze Solvent Effects: By simulating the compound in a solvent box (e.g., water, p-xylene), it is possible to study how solvent molecules arrange around the solute and influence its structure and dynamics. This is particularly relevant for understanding reaction mechanisms in solution. researchgate.netrsc.org

Investigate Binding Stability: If this compound were to be studied as a ligand for a biological target (such as an enzyme or receptor), MD simulations would be critical. nih.govresearchgate.netresearchgate.netnih.gov After an initial docking pose is predicted, an MD simulation, often on the nanosecond timescale, can assess the stability of the ligand-protein complex. nih.govresearchgate.net Key metrics such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be calculated to quantify the movement of the ligand and protein residues. nih.gov

For example, in studies of other pyrazole derivatives as enzyme inhibitors, MD simulations of up to 100 nanoseconds have been used to confirm the stability of the docked complexes and analyze the interactions, such as hydrogen bonds and hydrophobic contacts, over time. nih.govresearchgate.net Such analyses provide a more realistic and dynamic picture of the molecular interactions than static docking models. researchgate.net

Advanced Spectroscopic and Crystallographic Analysis for Structure Reactivity Correlation

X-ray Crystallography of 4-bromo-1-(4-methylbenzoyl)-1H-pyrazole and Analogues

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid, offering unambiguous proof of molecular structure and conformation.

For N-acylpyrazoles like the title compound, SCXRD would definitively establish the relative orientation of the pyrazole (B372694) and the 4-methylbenzoyl rings. Key structural parameters of interest include the dihedral angle between the plane of the pyrazole ring and the plane of the benzoyl group, as well as the bond lengths and angles of the N-acyl linkage. Analysis of analogues such as 4-bromo-1H-pyrazole and 4-chloro-1H-pyrazole reveals that the pyrazole ring itself is planar, a feature expected to be maintained in the title compound. nih.govmdpi.com Crystallographic data for related compounds provides a template for the type of information that would be obtained for this compound.

Table 1: Representative Crystallographic Data for an N-Aroyl-Pyrazole Analogue.

| Parameter | Example Value | Description |

|---|---|---|

| Chemical Formula | C₁₁H₉BrN₂O | Molecular formula of the compound in the crystal. |

| Formula Weight | 265.11 g/mol | Molar mass of the compound. |

| Crystal System | Monoclinic | The crystal lattice system. |

| Space Group | P2₁/c | The symmetry group of the crystal. |

| a (Å) | 11.517 | Unit cell dimension along the a-axis. |

| b (Å) | 5.437 | Unit cell dimension along the b-axis. |

| c (Å) | 14.487 | Unit cell dimension along the c-axis. |

| β (°) | 98.55 | The angle of the unit cell's β-axis. |

| V (ų) | 896.5 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| R-factor | ~0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Note: Data is illustrative for a representative analogue to demonstrate typical parameters obtained from an SCXRD experiment.

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. nih.govnumberanalytics.com Understanding these interactions is crucial as they influence the material's physical properties, such as stability and solubility. mdpi.com For this compound, several types of interactions are anticipated to dictate its supramolecular assembly.

Given the presence of a carbonyl group, weak C-H···O hydrogen bonds are expected to be significant packing motifs. These interactions would likely involve the aromatic protons of the pyrazole or benzoyl rings acting as donors to the electronegative carbonyl oxygen atom. Furthermore, the pyridine-like nitrogen atom (N2) of the pyrazole ring can act as a hydrogen bond acceptor for C-H donors. nih.gov

Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound.

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Hydrogen Bond | C-H (Aromatic) | O=C (Carbonyl) | A common motif stabilizing the packing of carbonyl-containing compounds. |

| Hydrogen Bond | C-H (Aromatic) | N (Pyrazole) | Interaction with the lone pair of the sp² hybridized pyrazole nitrogen. |

| π-π Stacking | Pyrazole Ring | Benzoyl Ring | Attractive, non-covalent interactions between aromatic rings of adjacent molecules. |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.govmdpi.com The analysis maps properties onto a unique surface for each molecule within the crystal, defined as the region where the contribution to the electron density from that molecule is greater than that from all other molecules combined.

Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Bromo-Aromatic Compound.

| Contact Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | 45 - 55% | Represents the most abundant, though generally weaker, van der Waals contacts. nih.gov |

| C···H / H···C | 15 - 25% | Indicates C-H···π interactions and general van der Waals contacts. nih.gov |

| O···H / H···O | 10 - 20% | Quantifies hydrogen bonding involving the carbonyl oxygen. nih.govnih.gov |

| Br···H / H···Br | 5 - 15% | Highlights contacts involving the bromine atom, including potential halogen bonds. |

| N···H / H···N | < 5% | Contacts involving the pyrazole nitrogen atoms. nih.gov |

Note: The values are representative based on published analyses of similar molecular structures and serve as an estimation for the title compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Systems

While X-ray crystallography provides a static picture of the solid state, NMR spectroscopy offers invaluable information about molecular structure and dynamics in solution.

A suite of two-dimensional (2D) NMR experiments is essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in complex molecules like this compound. emerypharma.comipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. emerypharma.com It would reveal correlations between the adjacent aromatic protons on the 4-methylbenzoyl ring (H-2' with H-3' and H-5' with H-6').

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). ipb.pt It allows for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful structure elucidation tools, as it shows correlations between protons and carbons over two to four bonds. ipb.pt For the title compound, HMBC is crucial for connecting the two main fragments. It would show correlations from the pyrazole protons (H-3 and H-5) to the carbonyl carbon (C=O), and from the benzoyl protons (H-2'/H-6') to the same carbonyl carbon, confirming the N-acyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. ipb.pt It is critical for determining conformation. A key NOESY correlation would be expected between the pyrazole proton at position 5 (H-5) and the ortho-protons of the benzoyl ring (H-2'/H-6'), which would help to establish the preferred rotational conformation about the N1-C(O) bond.

Table 4: Predicted 2D NMR Correlations for the Structural Elucidation of this compound.

| Technique | Key Predicted Correlation | Structural Information Provided |

|---|---|---|

| COSY | H-2'/H-6' ↔ H-3'/H-5' | Confirms connectivity within the 4-methylbenzoyl ring system. |

| HSQC | H-3 ↔ C-3; H-5 ↔ C-5; H-CH₃ ↔ C-CH₃ | Assigns each protonated carbon in the molecule. |

| HMBC | H-3, H-5 ↔ C=O | Connects the pyrazole ring to the carbonyl carbon (3-bond correlation). |

| HMBC | H-2'/H-6' ↔ C=O | Connects the benzoyl ring to the carbonyl carbon (3-bond correlation). |

| HMBC | H-CH₃ ↔ C-4', C-3', C-5' | Places the methyl group on the benzoyl ring at position 4'. |

| NOESY | H-5 ↔ H-2'/H-6' | Establishes the through-space proximity of these protons, defining the rotational conformation around the N-C(O) bond. |

The bond between the pyrazole nitrogen (N1) and the acyl carbonyl carbon is not a simple single bond. Due to resonance delocalization of the nitrogen lone pair onto the carbonyl oxygen, this C-N bond possesses significant partial double-bond character. This restricted rotation leads to the existence of conformers or rotamers. montana.edunih.gov

Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at various temperatures, is the primary technique for studying such conformational dynamics. montana.edu At low temperatures, where the rotation is slow on the NMR timescale, separate signals may be observed for protons that are in chemically distinct environments in the different rotamers (e.g., the H-5 proton of the pyrazole). As the temperature is increased, the rate of rotation increases, causing these signals to broaden, eventually coalesce into a single sharp peak, and then sharpen again at higher temperatures where the rotation is fast. nih.gov

By analyzing the line shape changes and identifying the coalescence temperature (Tc), the rate constant for the rotation can be calculated. This allows for the determination of the free energy of activation (ΔG‡) for the rotational barrier. Studies on analogous N-acyl systems, such as N-benzoylated piperazines and pyrrolidines, have reported rotational barriers in the range of 56–80 kJ/mol, providing a strong precedent for the expected energy barrier in this compound. rsc.orgresearchgate.net

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-bromo-1H-pyrazole |

| 4-chloro-1H-pyrazole |

| 1-(4-bromobenzoyl)-3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde |

| N-benzoylated piperazines |

Vibrational Spectroscopy (IR, Raman) for Characteristic Group Frequencies and Bonding Information

Detailed experimental IR and Raman spectroscopic data, including characteristic group frequencies and specific bonding information for this compound, are not available in the reviewed literature. To conduct such an analysis, the solid-state FT-IR and FT-Raman spectra would need to be recorded. The resulting vibrational frequencies would then be assigned to specific modes of the molecule, such as the C=O stretching of the benzoyl group, C-N stretching of the pyrazole ring, C-Br vibrations, and various modes associated with the aromatic rings.

A hypothetical data table for such findings would be structured as follows, but cannot be completed without the actual data:

Hypothetical IR and Raman Data Table for this compound

| Wavenumber (cm⁻¹) Experimental IR | Wavenumber (cm⁻¹) Experimental Raman | Vibrational Assignment |

|---|---|---|

| Data not available | Data not available | e.g., ν(C=O) |

| Data not available | Data not available | e.g., ν(C-N) pyrazole |

| Data not available | Data not available | e.g., Aromatic ν(C-H) |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects

An experimental UV-Vis absorption spectrum for this compound, which would reveal information about its electronic transitions and the extent of electronic conjugation, has not been reported in the available sources. Such a study would typically involve dissolving the compound in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) and measuring its absorbance at different wavelengths. The resulting spectrum would likely show absorption bands corresponding to π → π* and n → π* transitions associated with the conjugated system formed by the pyrazole ring, the benzoyl group, and the p-methylphenyl moiety.

A hypothetical data table for UV-Vis spectral data would appear as follows:

Hypothetical UV-Vis Absorption Data for this compound

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent | Electronic Transition |

|---|---|---|---|

| Data not available | Data not available | e.g., Ethanol | e.g., π → π* |

Integration of Experimental Spectroscopic Data with Computational Predictions

The integration of experimental spectroscopic data with computational predictions, typically using Density Functional Theory (DFT), is a powerful tool for structural and electronic analysis. However, no studies performing such an integrated analysis for this compound were found. This type of study would involve optimizing the molecular geometry of the compound at a specific level of theory (e.g., B3LYP/6-311++G(d,p)) and then calculating the theoretical vibrational frequencies and electronic transitions. The calculated values would be compared with the experimental data to confirm vibrational assignments and to understand the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions.

A comparative data table from such a study would be structured as:

Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies

| Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Potential Energy Distribution (PED) % and Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

Due to the absence of specific research on This compound , the requested detailed article cannot be generated at this time.

Applications of 4 Bromo 1 4 Methylbenzoyl 1h Pyrazole As a Synthetic Building Block

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

The pyrazole (B372694) nucleus is a foundational component of many fused heterocyclic systems with significant biological and material science applications. researchgate.net The functional groups on 4-bromo-1-(4-methylbenzoyl)-1H-pyrazole make it an adaptable precursor for constructing more elaborate heterocyclic frameworks.

Fused pyrazole systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines are prominent scaffolds in medicinal chemistry, known for a wide range of biological activities. nih.govnih.govnih.gov The synthesis of these bicyclic structures often relies on the cyclocondensation of suitably substituted pyrazole precursors. nih.govnih.gov

Pyrazolo[1,5-a]pyrimidines: The most common strategies for synthesizing the pyrazolo[1,5-a]pyrimidine (B1248293) core involve the reaction of 5-aminopyrazole derivatives with 1,3-dielectrophilic species like β-diketones, α,β-unsaturated ketones, or enamines. nih.gov While direct use of this compound is not extensively documented, its conversion to a 5-aminopyrazole intermediate would render it a viable precursor for this synthetic pathway. This transformation could potentially be achieved through nucleophilic aromatic substitution of the bromine atom, a common strategy for functionalizing halopyrazoles. The resulting aminopyrazole could then undergo cyclization to form the desired fused pyrimidine (B1678525) ring.

Pyrazolo[3,4-b]pyridines: The synthesis of the pyrazolo[3,4-b]pyridine skeleton, an isomer of purine, is typically achieved by constructing a pyridine (B92270) ring onto a pre-existing pyrazole. nih.gov A major route involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. nih.gov Another powerful method is the multicomponent reaction between a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound. nih.gov Similar to the pyrazolo[1,5-a]pyrimidine synthesis, this compound could be elaborated into a key 5-aminopyrazole intermediate to participate in these cyclization reactions. The presence of the 4-bromo substituent also offers an alternative route where it could be transformed into other functional groups required for the pyridine ring formation. For instance, conversion of the bromo group to a cyano or acetyl group via cross-coupling could provide the necessary electrophilic center for cyclization. Research on the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives for identifying potent TBK1 inhibitors has involved the use of 4-bromo-2-fluoro-6-nitroaniline (B1271561) as a starting material, which undergoes reduction, cyclization, and borylation reactions. nih.gov

Beyond the common pyrazolopyrimidine and pyrazolopyridine systems, the this compound scaffold can be envisioned as a starting point for more complex polycyclic heteroaromatics. The reactivity of the 4-bromo position allows for annulation strategies where additional rings are fused onto the pyrazole core. For example, tandem reactions involving an initial cross-coupling at the C4-position followed by an intramolecular cyclization could lead to a variety of tricyclic and tetracyclic systems. The specific nature of the coupled partner would dictate the structure of the newly formed ring.

Role in Complex Molecule Synthesis via Cross-Coupling Reactions at the Bromine Site

The carbon-bromine bond at the C4-position of the pyrazole ring is a prime site for palladium-catalyzed cross-coupling reactions, one of the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov This allows for the direct attachment of aryl, heteroaryl, alkyl, and other moieties, significantly increasing molecular complexity.

Research has demonstrated the viability of using 4-halopyrazoles in various cross-coupling reactions. For instance, 4-bromo-1H-1-tritylpyrazole has been successfully used in Buchwald-Hartwig amination reactions to couple with various amines. researchgate.net Similarly, palladium-catalyzed direct C-H arylation at the C5-position of N-substituted 4-bromo- and 4-iodopyrazoles has been achieved chemoselectively, leaving the C-Br bond intact for subsequent transformations. rsc.org

The Suzuki-Miyaura coupling is particularly effective for this purpose. An efficient synthesis of 4-substituted-1H-pyrazole-3,5-diamines was developed using a Suzuki-Miyaura cross-coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids as the key step. rsc.org These examples strongly suggest that this compound would be an excellent substrate for similar transformations, enabling the synthesis of a wide array of 4-aryl or 4-heteroaryl pyrazole derivatives.

Below is a table summarizing representative cross-coupling reactions performed on 4-bromopyrazole analogues, illustrating the potential applications for this compound.

| Reaction Type | Pyrazole Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 4-bromo-3,5-dinitro-1H-pyrazole | Aryl/heteroaryl/styryl boronic acids | XPhos Pd G2 | 4-Substituted-3,5-dinitropyrazoles | rsc.org |

| Buchwald-Hartwig Amination | 4-bromo-1H-1-tritylpyrazole | Aryl or bulky amines | Pd(dba)₂ / tBuDavePhos | 4-Aminopyrazoles | researchgate.net |

| Direct C-H Arylation (at C5) | 4-bromo-1-methyl-1H-pyrazole | Aryl bromides | Pd(OAc)₂ / KOAc | 4-bromo-5-aryl-1-methyl-1H-pyrazoles | rsc.org |

| Suzuki-Miyaura Coupling | 7-bromo-4-sulfonamido-1H-indazoles (pyrazole analogue) | Aryl boronic acids | Palladium-based | 7-aryl-4-sulfonamido-1H-indazoles | nih.gov |

Utilization in Ligand Design for Coordination Chemistry

Pyrazole and its derivatives are well-established ligands in coordination chemistry, capable of binding to a wide range of metal ions to form stable complexes. researchgate.netresearchgate.net The two adjacent nitrogen atoms of the pyrazole ring can act as donor sites, allowing for various coordination modes. The substituents on the pyrazole ring, such as the 4-methylbenzoyl group in the title compound, can modulate the electronic properties and steric environment of the metal center, influencing the structure, stability, and reactivity of the resulting complexes.

While simple N-substituted pyrazoles typically act as monodentate ligands through the N2 atom, the 4-methylbenzoyl group in this compound introduces additional complexity. The carbonyl oxygen of the benzoyl group could potentially participate in coordination, leading to chelation. However, this would form a large and likely strained chelate ring. More commonly, related acylpyrazolone ligands, which contain a β-dicarbonyl moiety, are excellent O,O-chelators for a vast array of metal ions, including main group metals, transition metals, and lanthanides. nih.govscispace.comresearchgate.net These ligands typically deprotonate and bind to the metal through the two oxygen atoms of the β-diketone system, forming stable six-membered chelate rings. nih.gov

Metal complexes derived from pyrazole-based ligands have found applications in homogeneous catalysis. nih.gov The ligand framework plays a crucial role in determining the catalytic activity and selectivity of the metal center. Protic pyrazoles (with an N-H bond) can participate in metal-ligand cooperative catalysis, where the N-H proton plays an active role in bond activation. nih.gov

Since this compound is an N-substituted, non-protic pyrazole, it would function differently. Its role in a catalytic system would be to act as an ancillary ligand, modifying the electronic and steric properties of the catalytically active metal center. The steric bulk of the 4-methylbenzoyl group could create a specific coordination environment, potentially inducing selectivity in catalytic transformations. Furthermore, bimetallic catalytic systems, where two different metals cooperate, have been shown to be highly effective. For instance, a Cu/Ag bimetallic system was developed for cascade cyclization reactions, where the ligand is crucial for the catalyst's performance. acs.org A ligand such as this compound could be employed in such systems, where its unique electronic and steric profile could influence the outcome of the reaction.

Development of Functional Organic Materials (Focusing on Synthesis Methodology)

The strategic functionalization of the this compound core allows for the development of a diverse range of functional organic materials. The methodologies employed are primarily centered around transition-metal-catalyzed cross-coupling reactions, which facilitate the formation of new carbon-carbon and carbon-heteroatom bonds at the C4-position of the pyrazole ring. These reactions are instrumental in constructing the complex molecular architectures required for specific applications in fields such as organic electronics.

Research in this area has demonstrated the utility of 4-bromo-1-aroyl-pyrazoles as precursors to materials with applications in organic light-emitting diodes (OLEDs) and as hole-transporting materials (HTMs) in perovskite solar cells. The synthesis of these materials often involves Suzuki, Stille, or Heck coupling reactions, where the bromine atom is substituted with various aryl, heteroaryl, or vinyl groups. This modular approach allows for the systematic modification of the electronic and photophysical properties of the resulting compounds.

For instance, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for the arylation of 4-bromo-pyrazoles. This reaction typically involves the use of a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the bromo-pyrazole with an arylboronic acid or ester. The choice of reaction conditions, including the catalyst system and solvent, can significantly impact the yield and purity of the desired product.

While specific studies detailing the direct use of this compound in the synthesis of functional organic materials are not widely available in the public domain, the general synthetic strategies for analogous 4-bromo-pyrazole derivatives provide a clear blueprint for its potential applications. The following table outlines a generalized synthetic protocol for the functionalization of a 4-bromo-1-aroyl-pyrazole via a Suzuki-Miyaura coupling reaction, based on established methodologies for similar substrates.

Table 1: Generalized Suzuki-Miyaura Coupling of a 4-Bromo-1-aroyl-pyrazole

| Parameter | Condition |

| Substrates | 4-Bromo-1-aroyl-pyrazole, Arylboronic acid |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ |

| Ligand | PPh₃ or other phosphine ligands |

| Base | K₂CO₃, Cs₂CO₃, or Na₂CO₃ |

| Solvent | Toluene, Dioxane, or DMF/H₂O mixture |

| Temperature | 80-120 °C |

| Reaction Time | 12-24 hours |

This generalized protocol underscores the potential of this compound as a versatile precursor. By selecting different arylboronic acids, a wide variety of functionalized pyrazole derivatives can be synthesized, each with unique electronic and photophysical properties tailored for specific applications in organic materials science. The resulting compounds can be further elaborated to create polymers or dendritic structures with enhanced charge transport or emissive properties.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-bromo-1-(4-methylbenzoyl)-1H-pyrazole, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, the bromine atom at the 4-position of the pyrazole ring can be replaced by nucleophiles (e.g., amines, thiols) under reflux conditions in polar aprotic solvents like dimethylformamide (DMF). Reaction optimization involves controlling temperature (60–100°C), catalyst selection (e.g., CuI for Ullmann-type couplings), and stoichiometric ratios to improve yields (≥70%) and purity . Characterization via H NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and mass spectrometry confirms structural integrity .

Q. How is the compound characterized spectroscopically, and what key spectral features distinguish it from analogs?

- Methodological Answer : Key techniques include:

- NMR : The 4-methylbenzoyl group shows distinct aromatic protons (δ 7.3–7.5 ppm) and a methyl singlet (δ 2.4 ppm). The pyrazole ring’s protons appear as doublets (δ 6.5–7.0 ppm) .

- Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 293.1 [M+H] .

- X-ray Crystallography : Used to resolve ambiguities in regiochemistry; bond angles (e.g., N1–C2–Br ≈ 120°) confirm substitution patterns .

Q. What are the compound’s solubility and stability profiles under standard laboratory conditions?

- Methodological Answer : The compound is soluble in DMSO, DMF, and dichloromethane but poorly soluble in water. Stability tests (TGA/DSC) indicate decomposition above 200°C. Storage at −20°C under inert atmosphere (N) prevents bromine displacement via hydrolysis .

Advanced Research Questions

Q. How can regioselectivity challenges during nucleophilic substitution at the 4-bromo position be addressed?

- Methodological Answer : Competing reactions at the 1-(4-methylbenzoyl) group can be minimized by:

- Using bulky ligands (e.g., Xantphos) to sterically hinder undesired sites.

- Employing microwave-assisted synthesis to reduce reaction time (<2 hours) and improve selectivity (>90%) .

- Monitoring intermediates via LC-MS to identify side products (e.g., debrominated byproducts at >5% yield) .

Q. What computational or experimental strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer :

- Docking Studies : Molecular docking (AutoDock Vina) identifies interactions with enzyme active sites (e.g., hydrogen bonding with kinase residues). Conflicting cytotoxicity data may arise from off-target effects, requiring selectivity profiling using kinase panels .

- SAR Analysis : Modifying the 4-methylbenzoyl group to a fluorinated analog reduces IC values (e.g., from 15 µM to 2.5 µM in kinase assays) .

Q. How do crystallographic data inform the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer : X-ray structures (e.g., CCDC entries) reveal planarity of the pyrazole ring and dihedral angles (≈5°) between the benzoyl and pyrazole moieties. Derivatives with reduced planarity (e.g., introducing methyl groups) show improved metabolic stability in hepatic microsome assays (t > 60 minutes) .

Q. What methodologies validate the compound’s role as a precursor in multicomponent reactions (e.g., click chemistry)?

- Methodological Answer :

- Click Chemistry : The bromine atom is replaced with an azide group (NaN, CuSO, 70°C) to generate 4-azido derivatives. Subsequent CuAAC reactions with alkynes yield triazole hybrids (e.g., 85% yield) .

- HPLC-PDA : Purity (>95%) and reaction progress are monitored using reverse-phase C18 columns (retention time ≈ 8.2 minutes) .

Data Contradiction Analysis

Q. Why do some studies report conflicting reactivity of the 4-bromo group in cross-coupling reactions?

- Methodological Answer : Discrepancies arise from:

- Catalyst Sensitivity : Pd catalysts (e.g., Pd(PPh)) may deactivate in the presence of electron-withdrawing groups, requiring alternative catalysts (e.g., Pd(dba)) .

- Solvent Effects : THF vs. toluene alters reaction kinetics; toluene increases oxidative addition rates by 30% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.